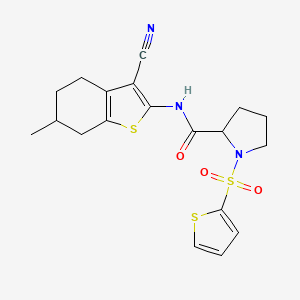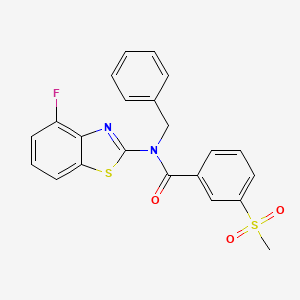![molecular formula C14H18ClNO4S B6481760 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide CAS No. 899734-06-6](/img/structure/B6481760.png)
4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide, also known as 4-chloro-N-sulfonamidobenzene (4-Cl-NSB), is a synthetic compound that has been used in various scientific research applications. It is a sulfonamide derivative with a unique structure and properties. 4-Cl-NSB has been used in a range of studies, from drug discovery and development to synthetic organic chemistry.
Applications De Recherche Scientifique
4-Cl-NSB has been used in a variety of scientific research applications. It has been used in drug discovery and development, as a starting material for the synthesis of other compounds, and as a model compound for studying the structure and reactivity of sulfonamide derivatives. It has also been used in the study of the mechanism of action of drugs, in the study of biochemical and physiological effects, and in the study of the metabolism of drugs.
Mécanisme D'action
The mechanism of action of 4-Cl-NSB is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, thus blocking the binding of the drug and preventing its metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-NSB are not well understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, suggesting that it may have an effect on the metabolism of drugs. In addition, it has been shown to have an effect on the expression of certain genes involved in drug metabolism, suggesting that it may have an effect on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cl-NSB has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, making it a useful starting material for the synthesis of other compounds. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 4-Cl-NSB is a relatively new compound, so its effects on biochemical and physiological systems are not fully understood.
Orientations Futures
In order to better understand the effects of 4-Cl-NSB on biochemical and physiological systems, there are several potential future directions for research. These include further investigation into the mechanism of action of 4-Cl-NSB, further exploration of its effects on gene expression, and further study of its effects on drug metabolism. Additionally, further research into the synthesis of 4-Cl-NSB and other related compounds could lead to the development of new compounds with novel properties. Finally, further research into the potential therapeutic applications of 4-Cl-NSB could lead to the development of new drugs.
Méthodes De Synthèse
The synthesis of 4-Cl-NSB involves a multi-step process. The first step is the preparation of the precursor, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA). This is done by reacting 4-chlorobenzene-1-sulfonamide (4-Cl-BSA) with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a sulfonamide derivative, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA), which is then reacted with a dioxaspiro[4.4]nonan-2-ylmethyl chloride (DMSC) in an organic solvent. The reaction produces 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide (4-Cl-NSB).
Propriétés
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFRPPNSBBFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6481684.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6481690.png)

![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)
![N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481701.png)
![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)

![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)